molecular formula C12H11ClN2O B14776033 3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one

3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one

Katalognummer: B14776033
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: QOFXMZNJHKGUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylpyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the pyridinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form different substituted phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

3-Amino-5-(3-chlorophenyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its pyridinone core. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C12H11ClN2O

Molekulargewicht

234.68 g/mol

IUPAC-Name

3-amino-5-(3-chlorophenyl)-1-methylpyridin-2-one

InChI

InChI=1S/C12H11ClN2O/c1-15-7-9(6-11(14)12(15)16)8-3-2-4-10(13)5-8/h2-7H,14H2,1H3

InChI-Schlüssel

QOFXMZNJHKGUGM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=C(C1=O)N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.